molecular formula C8H12N2OS B1289922 2-Amino-5-propylthiophene-3-carboxamide CAS No. 893645-14-2

2-Amino-5-propylthiophene-3-carboxamide

Cat. No.: B1289922
CAS No.: 893645-14-2
M. Wt: 184.26 g/mol
InChI Key: SFXHEUYUIMLWKN-UHFFFAOYSA-N
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Description

2-Amino-5-propylthiophene-3-carboxamide is a thiophene-based carboxamide derivative with a propyl substituent at the 5-position of the heterocyclic ring. Its molecular formula is C₉H₁₃N₂OS (molar mass: 221.28 g/mol, CAS: 893645-14-2) . This compound is of interest due to its structural similarity to pharmacologically active thiophene derivatives. While some suppliers list it as discontinued (e.g., CymitQuimica), it remains available for research purposes at 95% purity through specialized vendors like AK Scientific .

Thiophene carboxamides are explored for their biological activity, including kinase inhibition and antimicrobial properties. However, the scarcity of structurally related compounds in databases like the Cambridge Structural Database (CSD) underscores the need for further synthesis and characterization efforts .

Properties

IUPAC Name

2-amino-5-propylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-2-3-5-4-6(7(9)11)8(10)12-5/h4H,2-3,10H2,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXHEUYUIMLWKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(S1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-propylthiophene-3-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the thiophene ring is oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino and carboxamide groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiol derivatives.

    Substitution Products: Various alkylated or acylated derivatives.

Scientific Research Applications

2-Amino-5-propylthiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-propylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and carboxamide groups facilitate hydrogen bonding and electrostatic interactions with target proteins, modulating their activity. The thiophene ring provides structural rigidity and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among analogs lie in substituent groups, which influence physicochemical properties and biological interactions.

Compound Substituents Molecular Formula Molar Mass (g/mol) Key Features
2-Amino-5-propylthiophene-3-carboxamide 5-propyl, 3-carboxamide C₉H₁₃N₂OS 221.28 Propyl chain enhances lipophilicity; carboxamide aids hydrogen bonding
2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxamide 4-(4-isopropylphenyl), 5-methyl C₁₅H₁₈N₂OS 274.38 Aromatic isopropylphenyl group increases steric bulk and hydrophobicity
Ethyl 2-(2-chloropropanamido)-5-ethylthiophene-3-carboxylate 2-chloropropanamido, 5-ethyl, 3-ester C₁₂H₁₆ClNO₃S 289.78 Chlorine and ester groups enhance electrophilicity; potential synthetic intermediate
GSK2830371 Pyridinyl, cyclopentylmethyl, chloro-substituents C₂₃H₂₉ClN₄O₂S 461.02 Complex substituents likely target specific protein pockets (e.g., kinases)

Availability and Commercial Status

  • The target compound is listed as discontinued by CymitQuimica but available via AK Scientific, highlighting supplier-specific variability .
  • Analogs like GSK2830371 are maintained as reference standards (United States Pharmacopeia), indicating their established role in drug development .

Biological Activity

2-Amino-5-propylthiophene-3-carboxamide (2-APTC) is a thiophene derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's potential applications span across anticancer, antimicrobial, and anti-inflammatory domains, making it a subject of significant research interest.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H12_{12}N2_2OS, with a molecular weight of approximately 232.31 g/mol. The compound features a thiophene ring substituted with an amino group at the 2-position, a propyl group at the 5-position, and a carboxamide group at the 3-position. This unique combination of functional groups contributes to its biological reactivity and therapeutic potential.

Anticancer Properties

Research indicates that 2-APTC exhibits notable anticancer activity . It has been shown to inhibit the proliferation of various tumor cell lines, suggesting its potential as a therapeutic agent in cancer treatment. A study highlighted that structural modifications in thiophene derivatives can significantly enhance their anti-proliferative properties, indicating a structure-activity relationship (SAR) that is crucial for optimizing efficacy.

Table 1: Comparison of Biological Activities of Thiophene Derivatives

Compound NameStructure FeaturesBiological ActivitySignificance
This compoundPropyl group at position 5AnticancerPotential therapeutic agent
2-Amino-4-methylthiophene-3-carboxamideMethyl group at position 4AnticancerVariation in activity due to methyl substitution
5-Alkylthiazole-2-carboxamideThiazole instead of thiopheneAntimicrobialDifferent heterocyclic framework influences activity

Antimicrobial Activity

In addition to its anticancer properties, 2-APTC has demonstrated antimicrobial effects. Studies have indicated that related thiophene derivatives possess antibacterial and antifungal activities, which could be attributed to their ability to interact with microbial cell structures or inhibit essential enzymes.

The specific mechanism of action for 2-APTC remains under investigation. However, it is believed that the compound may modulate signaling pathways associated with cell proliferation and apoptosis. Interaction studies have focused on its binding affinity to various biological targets, including enzymes implicated in cancer progression.

Case Studies

Several case studies have explored the biological activity of thiophene derivatives, including 2-APTC:

  • Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that modifications in the thiophene structure led to enhanced anti-proliferative effects. The study emphasized the importance of the amino and carboxamide groups in mediating these effects.
  • Antimicrobial Screening : Another research effort evaluated the antimicrobial properties of multiple thiophene derivatives, including 2-APTC. Results indicated significant inhibition against several bacterial strains, suggesting potential applications in treating infections.

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